5-Methylpyrazine-2-sulfonamide is a nitrogen-containing heterocyclic compound characterized by the presence of both a pyrazine ring and a sulfonamide functional group. This compound is noteworthy for its potential applications in pharmaceuticals, organic materials, and bioactive molecules. The unique combination of pyrazine and sulfonamide groups contributes to its distinct chemical properties and reactivity, making it an interesting subject for scientific research and industrial applications.
5-Methylpyrazine-2-sulfonamide can be classified as a member of the sulfonamides, which are organic compounds containing a sulfonamide group attached to a carbon skeleton. Specifically, it belongs to the class of benzenesulfonamides, which are further categorized under heterocyclic compounds due to the presence of nitrogen in the ring structure. The compound's chemical formula is with a molecular weight of approximately 173.20 g/mol .
The synthesis of 5-Methylpyrazine-2-sulfonamide typically involves the sulfonation of 5-Methylpyrazine. A common method includes:
This method allows for high yields and purity while minimizing byproducts. Industrial production may utilize continuous flow processes to enhance efficiency, employing catalysts and optimized conditions to further improve yield and reduce costs .
The molecular structure of 5-Methylpyrazine-2-sulfonamide features a pyrazine ring with a methyl group at the 5-position and a sulfonamide group at the 2-position. The structural representation can be summarized as follows:
The presence of the pyrazine ring imparts unique electronic properties that influence the compound's reactivity and interactions .
5-Methylpyrazine-2-sulfonamide can undergo various chemical reactions, including:
These reactions enable the compound to serve as a versatile building block in organic synthesis and medicinal chemistry .
The mechanism of action of 5-Methylpyrazine-2-sulfonamide involves its interaction with specific molecular targets within biological systems. The sulfonamide group mimics natural substrates, inhibiting enzymes crucial for metabolic pathways. This inhibition disrupts essential biochemical processes, leading to therapeutic effects such as antimicrobial activity. The exact molecular targets depend on the specific application context .
The physical properties of 5-Methylpyrazine-2-sulfonamide include:
Chemical properties include:
Relevant data indicate that these properties make it suitable for applications in pharmaceuticals and agrochemicals .
5-Methylpyrazine-2-sulfonamide has diverse applications across several fields:
The discovery of Prontosil in 1932 marked the birth of synthetic antimicrobial chemotherapy. This azo dye metabolite, sulfanilamide, revealed the therapeutic potential of the sulfonamide (–SO₂NH₂) pharmacophore. By competitively inhibiting bacterial dihydropteroate synthase (DHPS), sulfanilamide disrupted folate synthesis—a mechanism conserved across early sulfa drugs [3] [6]. Over 362 FDA-approved sulfur-containing drugs now exist, with sulfonamides dominating due to their synthetic versatility and target selectivity [1].
The 1940s saw intensive exploration of N¹-heterocyclic modifications to enhance potency and pharmacokinetics. Sulfapyridine (pyridine substitution) and sulfadiazine (pyrimidine substitution) emerged as superior agents, reducing pneumonia mortality by 19%. These innovations addressed limitations like urinary crystallization by modulating solubility and pKa [3]. Modern synthetic strategies have dramatically expanded accessibility:
Table 1: Evolution of Key Sulfonamide Therapeutics | Era | Representative Drug | Structural Innovation | Clinical Impact | |---|---|---|---| | 1930s | Sulfanilamide | Prototype –SO₂NH₂ scaffold | First systemic antibacterial | | 1940s | Sulfadiazine | Pyrimidine N¹-substitution | Reduced crystallization toxicity | | 2000s | Celecoxib | Pyrazole sulfonamide | COX-2 selective anti-inflammatory | | 2020s | 5-Methylpyrazine-2-sulfonamide | Methylated pyrazine core | Hybrid antibacterial agents |
Pyrazine sulfonamides exemplify how regioisomerism and substituent positioning dictate bioactivity. The nitrogen atoms at positions 1 and 4 in pyrazine create an electron-deficient ring ideal for interacting with bacterial enzymes. Introducing substituents at the 5-position (vs. 3- or 6-) optimizes steric and electronic effects:
Synthetic routes to these isomers leverage cross-coupling and sulfonamide alkylation:
Table 2: Impact of Positional Isomerism on Pyrazine Sulfonamide Properties | Isomer | logP | pKa | H-Bond Acceptor Capacity | Antibacterial MIC (μg/mL)* | |---|---|---|---|---| | 3-Methylpyrazine-2-sulfonamide | 0.62 | 6.9 | Moderate | 32.5 | | 5-Methylpyrazine-2-sulfonamide | 0.84 | 7.2 | High | ≤0.39 | | 6-Methylpyrazine-2-sulfonamide | 0.79 | 7.0 | Moderate | 24.8 | *Against NDM-1-Klebsiella pneumoniae ST147 [4] [8] [10]
This compound bridges traditional DHPS inhibition and novel mechanisms critical against carbapenem-resistant Enterobacteriaceae (CRE). Its methylpyrazine core disrupts New Delhi Metallo-β-lactamase (NDM-1) via zinc ion chelation, while the sulfonamide group maintains folate pathway inhibition [8] [10]. Key advances include:
Table 3: Antibacterial Hybrid Agents Incorporating 5-Methylpyrazine-2-sulfonamide | Hybrid Structure | Target Pathogen | Key Findings | Reference | |---|---|---|---| | Pyrrole-3-carboxylate-sulfonamide | E. coli, S. typhimurium | IZD* = 19 mm vs E. coli | [4] | | Thiophene-2-sulfonamide-alkyl | NDM-1-KP ST147 | MIC = 0.39 μg/mL; MBC* = 0.78 μg/mL | [8] | | Azo-coupled benzothiazoles | MRSA | Disrupts cell wall biosynthesis | [10] | **Inhibition Zone Diameter; **Minimum Bactericidal Concentration*
The molecule’s low MW (<320 g/mol) and synthetic tractability position it as a versatile scaffold for multi-target ligands, particularly against WHO-priority pathogens like NDM-producing Klebsiella [8] [10].
Table 4: Sulfonamide Compounds Discussed | Compound Name | Chemical Structure | Therapeutic Category | |---|---|---| | Sulfanilamide | C₆H₈N₂O₂S | Antibacterial (prototype) | | Sulfapyridine | C₁₁H₁₁N₃O₂S | Antibacterial | | Sulfadiazine | C₁₀H₁₀N₄O₂S | Antibacterial | | 5-Methylpyrazine-2-sulfonamide | C₅H₇N₃O₂S | Antibacterial hybrid scaffold | | Glipizide intermediate | C₁₄H₁₆N₄O₃S | Antidiabetic precursor | | Pyrrole-sulfonamide hybrid | C₂₀H₁₆N₄O₅S | Antibacterial | | 5-Bromo-N-alkylthiophene-2-sulfonamide | C₇H₈BrNO₂S₂ | Antibacterial (vs NDM-1) |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9